molecular formula C9H14N2O2S2 B215161 2-(Butylsulfanyl)pyridine-3-sulfonamide

2-(Butylsulfanyl)pyridine-3-sulfonamide

Cat. No. B215161
M. Wt: 246.4 g/mol
InChI Key: VDNQLNHHOPJWQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Butylsulfanyl)pyridine-3-sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a sulfonamide derivative of pyridine, which has been synthesized through a well-established method. The purpose of

Mechanism of Action

The mechanism of action of 2-(Butylsulfanyl)pyridine-3-sulfonamide is not yet fully understood. However, it is believed to inhibit the activity of certain enzymes in bacteria, fungi, and tumor cells. This inhibition leads to the death of these cells, making it a promising compound for the treatment of various diseases.
Biochemical and Physiological Effects:
Studies have shown that 2-(Butylsulfanyl)pyridine-3-sulfonamide has no significant toxicity to human cells. However, it has been found to have some adverse effects on the liver and kidneys of experimental animals. In addition, it has been found to have some effects on the immune system, which may be beneficial for the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(Butylsulfanyl)pyridine-3-sulfonamide in lab experiments include its low toxicity to human cells, its potential use as a catalyst in organic reactions, and its potential use in the treatment of various diseases. However, its limitations include its adverse effects on the liver and kidneys of experimental animals and the fact that its mechanism of action is not yet fully understood.

Future Directions

There are many future directions for the study of 2-(Butylsulfanyl)pyridine-3-sulfonamide. One direction is to further investigate its potential use as a catalyst in organic reactions. Another direction is to study its potential use in the treatment of Alzheimer's disease. Additionally, more research is needed to fully understand its mechanism of action and to determine its potential use in the treatment of other diseases. Overall, the study of 2-(Butylsulfanyl)pyridine-3-sulfonamide is an exciting area of research with many potential applications.

Synthesis Methods

The synthesis of 2-(Butylsulfanyl)pyridine-3-sulfonamide can be achieved through a multi-step process. Firstly, 2-bromopyridine is reacted with n-butyl lithium to form 2-lithiopyridine. The 2-lithiopyridine is then reacted with sulfur to form 2-(butylsulfanyl)pyridine. Finally, the 2-(butylsulfanyl)pyridine is reacted with sulfuryl chloride to form 2-(Butylsulfanyl)pyridine-3-sulfonamide. This method has been established as a reliable and efficient way to synthesize 2-(Butylsulfanyl)pyridine-3-sulfonamide.

Scientific Research Applications

2-(Butylsulfanyl)pyridine-3-sulfonamide has been extensively studied for its potential applications in various fields. It has been found to have antibacterial, antifungal, and antitumor activities. In addition, it has been studied for its potential use as a catalyst in organic reactions. The compound has also been studied for its potential use in the treatment of Alzheimer's disease.

properties

Product Name

2-(Butylsulfanyl)pyridine-3-sulfonamide

Molecular Formula

C9H14N2O2S2

Molecular Weight

246.4 g/mol

IUPAC Name

2-butylsulfanylpyridine-3-sulfonamide

InChI

InChI=1S/C9H14N2O2S2/c1-2-3-7-14-9-8(15(10,12)13)5-4-6-11-9/h4-6H,2-3,7H2,1H3,(H2,10,12,13)

InChI Key

VDNQLNHHOPJWQI-UHFFFAOYSA-N

SMILES

CCCCSC1=C(C=CC=N1)S(=O)(=O)N

Canonical SMILES

CCCCSC1=C(C=CC=N1)S(=O)(=O)N

Origin of Product

United States

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